molecular formula C20H30O3 B1632632 Pterokaurene L3 CAS No. 77658-38-9

Pterokaurene L3

Cat. No. B1632632
CAS RN: 77658-38-9
M. Wt: 318.4 g/mol
InChI Key: GQFVICMVZLJUEP-ABWGISGVSA-N
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Description

Pterokaurene L3 is a natural diterpenoid found in the herbs of Wedelia trilobata . It is a type of compound known as Diterpenoids . The CAS Number of this compound is 77658-38-9 .


Molecular Structure Analysis

The molecular formula of this compound is C20H30O3 . Its molecular weight is 318.46 g/mol . The chemical name for this compound is (1S,4S,5R,9R,10S,13R)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo [11.2.1.01,10.04,9]hexadecane-5-carboxylic acid .


Physical And Chemical Properties Analysis

This compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

  • Mutations in Bacterial Ribosomal Protein L3 : Studies have investigated the association between mutations in ribosomal protein L3 and antibiotic resistance. Understanding the interactions of chemical compounds with ribosomal proteins can be crucial in drug development and resistance studies, potentially applicable to Pterokaurene L3's research (Klitgaard et al., 2015).

  • Platinum(II) Complexes and Ligand-Substitution Reactions : Research on the substitution reactions of platinum(II) complexes highlights the significance of understanding complex chemical interactions. Such knowledge can be beneficial in exploring the reactivity and potential applications of this compound in chemical processes (Weber & Eldik, 2005).

  • Biomedical Applications of Platinum Nanoparticles : The exploration of platinum nanoparticles in biotechnology and medicine demonstrates the diverse applications of specific compounds in areas like antimicrobial, antioxidant, and anticancer properties. This research can guide the investigation into potential biomedical applications of this compound (Jeyaraj et al., 2019).

properties

IUPAC Name

(1S,4S,5R,9R,10S,13R)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-13-11-19-9-6-15-17(2,16(21)22)7-4-8-18(15,3)20(19,23)10-5-14(13)12-19/h14-15,23H,1,4-12H2,2-3H3,(H,21,22)/t14-,15-,17-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFVICMVZLJUEP-ABWGISGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@]2(CC[C@H](C3)C(=C)C4)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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